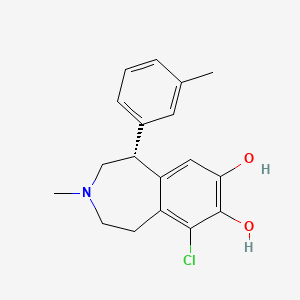
1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- is a complex organic compound known for its significant role in various scientific research fields This compound is characterized by its benzazepine core structure, which is a bicyclic system containing a benzene ring fused to an azepine ring
Méthodes De Préparation
The synthesis of 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- involves multiple steps, typically starting with the preparation of the benzazepine core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The introduction of the chloro and methyl groups is achieved through selective halogenation and alkylation reactions. Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups or the core structure.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions, particularly in neurochemistry.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- involves its interaction with specific molecular targets. For instance, as a sigma receptor ligand, it modulates neurodegenerative processes by influencing calcium regulation, mitochondrial function, and inflammation . The pathways involved include the activation of neuroprotective mechanisms and the inhibition of neurotoxic pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- include:
- 7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
- 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
- 6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propen-1-yl)-1H-3-Benzazepine-7,8-diol hydrobromide
These compounds share the benzazepine core structure but differ in their functional groups and specific substitutions, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- lies in its specific combination of functional groups, which confer distinct properties and applications.
Propriétés
Numéro CAS |
652994-63-3 |
|---|---|
Formule moléculaire |
C18H20ClNO2 |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
(5R)-9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C18H20ClNO2/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3/t15-/m1/s1 |
Clé InChI |
JXMYTVOBSFOHAF-OAHLLOKOSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)[C@H]2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C |
SMILES canonique |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


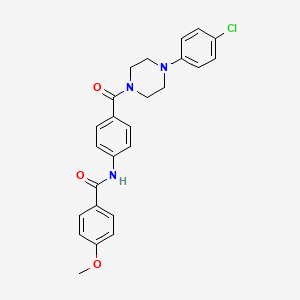
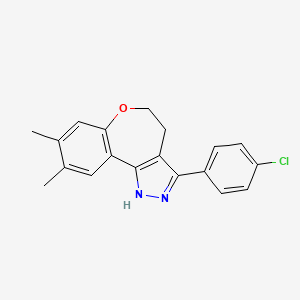
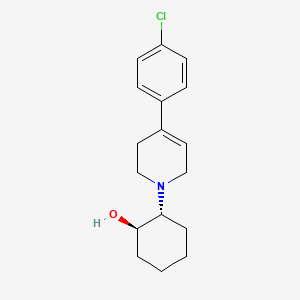
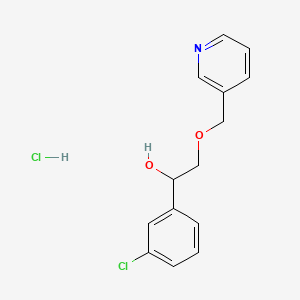
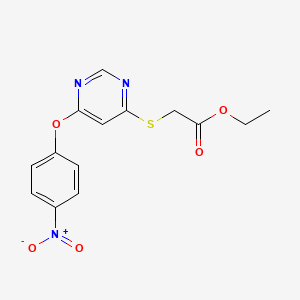
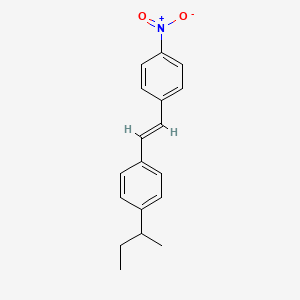
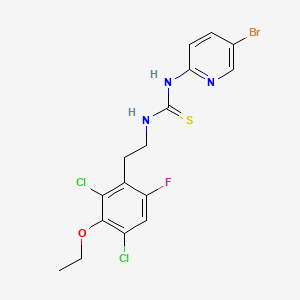
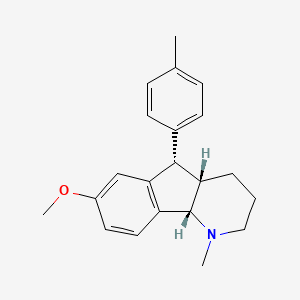

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)

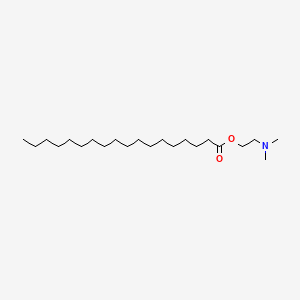
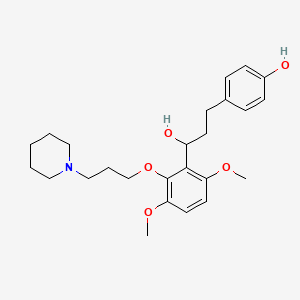
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
